molecular formula C44H28ClCrN4 B13397576 Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride

Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride

Cat. No.: B13397576
M. Wt: 700.2 g/mol
InChI Key: DJXCXCGPVDGHEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride is a coordination complex that features a central chromium ion coordinated to a tetraphenylporphyrin ligand and a chloride ion. This compound is part of the larger family of metalloporphyrins, which are known for their diverse applications in catalysis, materials science, and medicine. The tetraphenylporphyrin ligand is a synthetic analog of naturally occurring porphyrins, which are essential components in biological systems such as hemoglobin and chlorophyll .

Preparation Methods

The synthesis of Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride typically involves the reaction of chromium salts with 5,10,15,20-tetraphenylporphyrin under specific conditions. One common method is to react chromium(III) chloride with 5,10,15,20-tetraphenylporphyrin in a suitable solvent such as toluene or chloroform. The reaction is often carried out under reflux conditions to ensure complete coordination of the chromium ion to the porphyrin ligand .

The use of high-purity starting materials and controlled reaction environments can improve yield and purity .

Chemical Reactions Analysis

Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in ligand exchange reactions, where the chloride ion is replaced by other anions or neutral ligands .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(IV) or chromium(V) species, while reduction reactions typically produce chromium(II) complexes .

Scientific Research Applications

Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including oxidation and polymerization processes. In biology and medicine, the compound is studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the use of light-activated compounds to destroy cancer cells .

In industry, this compound is explored for its use in the development of sensors and electronic devices. Its unique photophysical properties make it suitable for applications in solar energy conversion and optoelectronics .

Mechanism of Action

The mechanism of action of Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride involves the interaction of the central chromium ion with various molecular targets. The chromium ion can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic and photochemical applications. The tetraphenylporphyrin ligand provides a stable framework that enhances the compound’s photophysical properties, allowing it to absorb and emit light efficiently .

Molecular targets and pathways involved in the compound’s action include electron transport chains in biological systems and catalytic cycles in chemical reactions. The compound’s ability to generate reactive oxygen species under light irradiation is particularly important in photodynamic therapy .

Comparison with Similar Compounds

Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride can be compared with other metalloporphyrins such as iron(III) tetraphenylporphyrin chloride and manganese(III) tetraphenylporphyrin chloride. These compounds share similar structural features but differ in their central metal ions, which impart unique chemical and physical properties .

For example, iron(III) tetraphenylporphyrin chloride is known for its catalytic activity in oxidation reactions, while manganese(III) tetraphenylporphyrin chloride is studied for its magnetic properties and potential use in magnetic resonance imaging (MRI) contrast agents . The unique combination of chromium and tetraphenylporphyrin in this compound provides distinct advantages in photophysical applications and redox chemistry .

Similar compounds include:

These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.

Properties

Molecular Formula

C44H28ClCrN4

Molecular Weight

700.2 g/mol

IUPAC Name

chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride

InChI

InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1

InChI Key

DJXCXCGPVDGHEU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cl-].[Cr+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.